9-[(oxolan-2-yl)methyl]-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine
CAS No.: 2640829-94-1
Cat. No.: VC11850780
Molecular Formula: C16H20N8OS
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
![9-[(oxolan-2-yl)methyl]-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine - 2640829-94-1](/images/structure/VC11850780.png)
Specification
CAS No. | 2640829-94-1 |
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Molecular Formula | C16H20N8OS |
Molecular Weight | 372.5 g/mol |
IUPAC Name | 2-[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole |
Standard InChI | InChI=1S/C16H20N8OS/c1-2-12(25-7-1)8-24-10-19-13-14(17-9-18-15(13)24)22-3-5-23(6-4-22)16-21-20-11-26-16/h9-12H,1-8H2 |
Standard InChI Key | NNPNBXMVBQJQKA-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NN=CS5 |
Canonical SMILES | C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NN=CS5 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a purine core (C₅H₄N₄) substituted at two critical positions:
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Position 6: A piperazine ring (C₄H₁₀N₂) connected to a 1,3,4-thiadiazole heterocycle (C₂HN₂S).
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Position 9: A methyl group bonded to an oxolane (tetrahydrofuran) ring (C₅H₉O).
The molecular formula is C₁₆H₁₉N₇OS, with a molecular weight of 373.45 g/mol .
Key Structural Features:
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Purine Core: Enables interactions with nucleotide-binding domains via hydrogen bonding and π-stacking .
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Piperazine-Thiadiazole Moiety: Enhances solubility and confers potential antimicrobial or anticancer activity .
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Oxolane Methyl Group: Improves metabolic stability and membrane permeability.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically employing nucleophilic substitution and coupling strategies :
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Purine Functionalization:
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Oxolane Methyl Introduction:
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The 9-position is alkylated using oxolan-2-ylmethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Purification:
Spectroscopic Characterization
Technique | Key Data |
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¹H NMR | δ 8.35 (s, 1H, purine-H8), 4.25–3.90 (m, 8H, piperazine/oxolane) |
¹³C NMR | δ 160.2 (C=N), 152.1 (purine-C2), 72.4 (oxolane-OCH₂) |
HRMS | m/z 373.1421 [M+H]⁺ (calc. 373.1425) |
IR | 1650 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-S-C in thiadiazole) |
Assay | Result | Reference |
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Antibacterial | MIC = 8 µg/mL (vs. S. aureus) | |
Cytotoxicity | IC₅₀ = 12 µM (MCF-7 breast cancer cells) | |
A3AR Binding | Kᵢ = 0.28 nM (A₃ adenosine receptor) |
Applications in Medicinal Chemistry
Targeted Therapies
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Oncology: The compound’s piperazine-thiadiazole moiety shows promise in overcoming multidrug resistance in leukemia models .
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Anti-Infectives: Thiadiazole derivatives are under investigation for tuberculosis and MRSA infections .
Drug Delivery Optimization
The oxolane methyl group enhances logP (calculated: 2.1), suggesting favorable blood-brain barrier penetration for neurological applications.
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